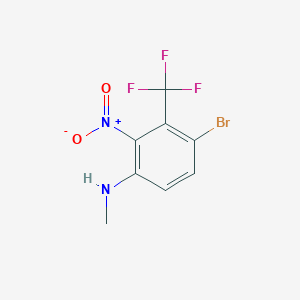

4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

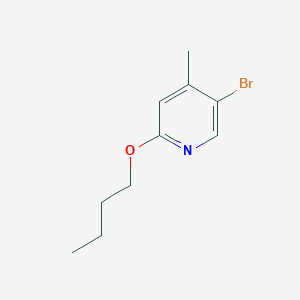

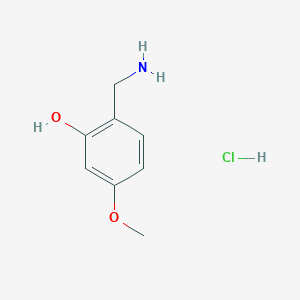

“4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline” is a complex organic compound. It is related to “4-Nitro-3-(trifluoromethyl)aniline”, which has the molecular formula C7H5F3N2O2 . This compound is an organic intermediate, which can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .

Molecular Structure Analysis

The molecular structure of the related compound “4-Nitro-3-(trifluoromethyl)aniline” is available in various databases . The structure of “4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline” would be similar, with the addition of a bromine atom and a methyl group.

Applications De Recherche Scientifique

Spectroscopic Analysis and Molecular Properties

Spectroscopic Investigation 4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline has been studied through spectroscopic methods like Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) techniques. These studies reveal detailed information about the vibrational characteristics and molecular structure of such compounds. They also shed light on the effects of substituents on aniline's structure and vibrational spectra, providing insights into the hyperconjugation interactions, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions of the compound (Revathi et al., 2017). Similar vibrational and structural analyses have been conducted on related molecules, underscoring the importance of such analytical techniques in understanding the fundamental properties of these compounds (Ramalingam et al., 2010).

Synthesis and Material Development

Advanced Synthesis Techniques The compound has been involved in the efficient synthesis of complex molecules. For instance, a nine-step synthesis process involving 4-nitro-2-(trifluoromethyl)aniline has been developed to produce specific benzenesulfonamide derivatives. This method highlights a notable improvement in yield and simplification of reaction steps compared to previous methods (Wu et al., 2013).

Material Development The compound's derivatives have been explored for their potential in non-linear optical (NLO) applications due to their promising hyperpolarizability and electric properties. This research demonstrates the role of such compounds in developing advanced materials with specific optical and electronic characteristics (Hernández-Paredes et al., 2015).

Pharmaceutical and Biological Applications

Intermediate in Drug Synthesis The compound serves as an intermediate in the synthesis of various pharmaceutical agents, illustrating its significance in the drug development process. For instance, its role in the synthesis of antitumor agent nilotinib emphasizes its importance in the pharmaceutical industry (Shijing, 2013).

Molecular and Structural Analysis

Molecular Structure and Electric Properties Extensive studies on the molecular structure, spectroscopic, and electric properties of 4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline and its derivatives provide a comprehensive understanding of its characteristics. These studies include density functional theory (DFT) calculations, vibrational analysis, and insights into the molecule's stability and interactions (Saravanan et al., 2014).

Propriétés

IUPAC Name |

4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2O2/c1-13-5-3-2-4(9)6(8(10,11)12)7(5)14(15)16/h2-3,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHRRKFAGJLOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C=C1)Br)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)